
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is a silicon-based organic compound characterized by its unique structure, which includes four silicon atoms each bonded to two methyl groups. This compound is part of the larger family of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane can be synthesized through the reaction of tetramethyldichlorosilane with a suitable reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where tetramethyldichlorosilane is continuously fed and reacted with a reducing agent. The product is then purified through distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced further to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the substituent introduced.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane exerts its effects involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is particularly useful in catalysis and material science, where the compound can act as a building block for more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4-Octamethylcyclobutane: Similar in structure but contains carbon atoms instead of silicon.
Tetramethyldisiloxane: Contains two silicon atoms and oxygen, offering different reactivity and applications.
Hexamethyldisilane: Contains two silicon atoms and six methyl groups, used in different industrial applications.
Uniqueness
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is unique due to its four silicon atoms, which provide it with distinct chemical properties compared to its carbon-based analogs. Its stability and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
190520-00-4 |
|---|---|
Formule moléculaire |
C10H28Si4 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octamethyltetrasilinane |
InChI |
InChI=1S/C10H28Si4/c1-11(2)9-10-12(3,4)14(7,8)13(11,5)6/h9-10H2,1-8H3 |
Clé InChI |
SSZOWZCFZYBNJS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


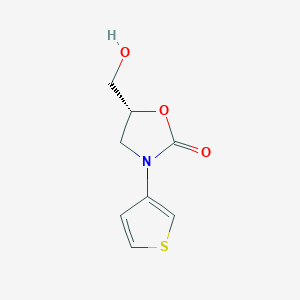


![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
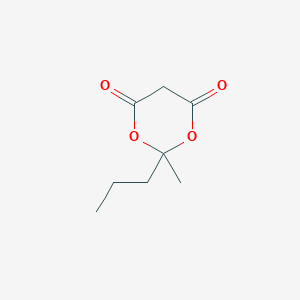
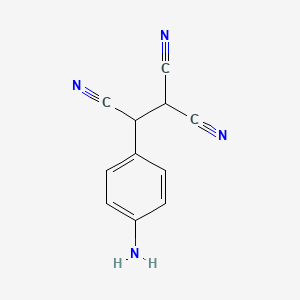
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
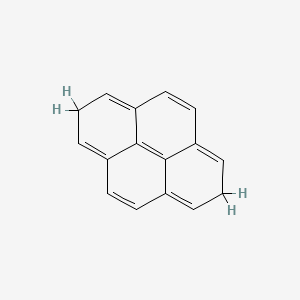
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
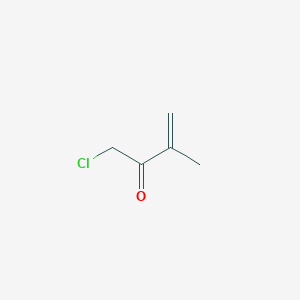
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
